Cas no 1692016-62-8 (2,3-dimethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

2,3-Dimethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core with a tetrahydrofuran substituent. Its structural complexity and functional group arrangement make it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The presence of the oxolane (tetrahydrofuran) ring enhances solubility and bioavailability, while the pyrazolo[1,5-a]pyrimidine scaffold offers versatility in binding interactions, making it suitable for targeting diverse enzyme systems. This compound is of interest in the development of pharmaceuticals, especially for applications in central nervous system (CNS) and metabolic disorder research. Its well-defined synthetic route ensures reproducibility for scalable production.
2,3-dimethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine structure
1692016-62-8 structure
Product Name:2,3-dimethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
CAS No:1692016-62-8
MF:C12H19N3O
MW:221.298762559891
CID:5871746
PubChem ID:136838087
Update Time:2025-10-29

2,3-dimethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2,3-dimethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
    • 1692016-62-8
    • EN300-1119044
    • 2,3-dimethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
    • Inchi: 1S/C12H19N3O/c1-8-9(2)14-15-11(3-5-13-12(8)15)10-4-6-16-7-10/h10-11,13H,3-7H2,1-2H3
    • InChI Key: CVEIRPJPTSYUNP-UHFFFAOYSA-N
    • SMILES: O1CCC(C1)C1CCNC2=C(C)C(C)=NN12

Computed Properties

  • Exact Mass: 221.152812238g/mol
  • Monoisotopic Mass: 221.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 39.1Ų

2,3-dimethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Pricemore >>

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Additional information on 2,3-dimethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine

2,3-Dimethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Comprehensive Overview

The compound 2,3-dimethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1692016-62-8) is a highly specialized heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their unique structural features and diverse biological activities. The oxolan-3-yl group attached at position 7 of the pyrazolo[1,5-a]pyrimidine ring introduces additional complexity and functionality to the molecule.

Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrimidines in drug discovery. These compounds are often explored for their potential as kinase inhibitors due to their ability to bind to ATP-binding pockets of protein kinases. The dimethyl substituents at positions 2 and 3 of this compound further enhance its stability and bioavailability. This makes it a promising candidate for therapeutic applications in oncology and other disease areas where kinase activity plays a critical role.

The synthesis of 2,3-dimethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves a multi-step process that combines principles of organic synthesis and heterocyclic chemistry. Researchers have developed efficient routes to construct this compound by utilizing microwave-assisted synthesis and other modern techniques. These methods not only improve yield but also ensure the purity required for biological testing.

One of the most exciting developments involving this compound is its application in targeted drug delivery systems. The oxolan-3-yl group has been shown to enhance solubility and permeability properties when incorporated into polymer-based drug carriers. This has led to investigations into its use as a component in nanomedicine formulations designed for delivering anticancer drugs with reduced systemic toxicity.

In terms of biological evaluation, this compound has demonstrated selective inhibitory activity against several key enzymes involved in inflammation and cancer progression. Preclinical studies have revealed that it exhibits potent anti-inflammatory effects by modulating NF-kB signaling pathways. Additionally, its ability to inhibit tumor growth in animal models suggests potential as an anticancer agent.

From a structural standpoint, the pyrazolo[1,5-a]pyrimidine core provides a rigid framework that facilitates specific molecular interactions. The presence of the oxolan-3-yl group introduces flexibility while maintaining overall molecular stability. This balance between rigidity and flexibility is crucial for achieving optimal pharmacokinetic profiles in drug candidates.

Recent advancements in computational chemistry have enabled detailed modeling of this compound's interactions with target proteins. Molecular docking studies have identified key residues responsible for binding affinity and selectivity. These insights are being leveraged to design analogs with improved potency and reduced off-target effects.

The development of analytical methods for the characterization of this compound has also seen significant progress. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are now being used in tandem to confirm its identity and purity with unprecedented accuracy.

In conclusion, 2,3-dimethyl-7-(oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine represents a cutting-edge example of how modern chemical synthesis and biological research can converge to create innovative compounds with therapeutic potential. As research continues to unravel its full spectrum of activities and applications, this compound is poised to make a significant impact in the field of medicinal chemistry.

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